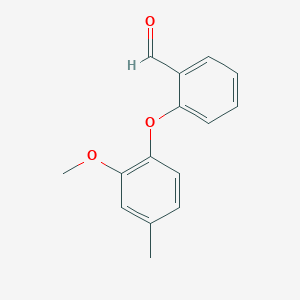

2-(2-Methoxy-4-methylphenoxy)benzaldehyde

CAS No.: 934691-79-9

Cat. No.: VC8324224

Molecular Formula: C15H14O3

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 934691-79-9 |

|---|---|

| Molecular Formula | C15H14O3 |

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | 2-(2-methoxy-4-methylphenoxy)benzaldehyde |

| Standard InChI | InChI=1S/C15H14O3/c1-11-7-8-14(15(9-11)17-2)18-13-6-4-3-5-12(13)10-16/h3-10H,1-2H3 |

| Standard InChI Key | VXAKTVXXGMTUIM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)OC2=CC=CC=C2C=O)OC |

| Canonical SMILES | CC1=CC(=C(C=C1)OC2=CC=CC=C2C=O)OC |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound consists of a benzaldehyde moiety (CHCHO) connected via an ether linkage to a 2-methoxy-4-methylphenoxy group. The methoxy (-OCH) and methyl (-CH) substituents on the phenoxy ring introduce steric and electronic effects that influence reactivity. The IUPAC name, 2-(2-methoxy-4-methylphenoxy)benzaldehyde, reflects the substitution pattern.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 242.27 g/mol |

| CAS Registry Number | 934691-79-9 |

| SMILES | CC1=CC(=C(C=C1)OC2=CC=CC=C2C=O)OC |

| InChI Key | VXAKTVXXGMTUIM-UHFFFAOYSA-N |

Electronic and Steric Effects

The methoxy group donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. Conversely, the methyl group exerts a mild electron-donating inductive effect. The aldehyde functional group at the benzaldehyde position enhances electrophilicity, making the compound reactive toward nucleophiles.

Synthesis Pathways

Conventional Synthetic Routes

The synthesis of 2-(2-Methoxy-4-methylphenoxy)benzaldehyde typically involves a two-step process:

-

Etherification: A Williamson ether synthesis between 2-methoxy-4-methylphenol and benzaldehyde derivatives.

-

Functional Group Interconversion: Oxidation or protection/deprotection strategies to introduce the aldehyde group.

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Ether Formation | KCO, DMF, 80°C | 70–85% |

| Aldehyde Introduction | PCC/CHCl, RT | 60–75% |

Applications in Organic Synthesis

Pharmaceutical Intermediates

The aldehyde group serves as a key handle for constructing heterocycles (e.g., imidazoles, pyridines) via condensation reactions. For instance, it may act as a precursor to antihypertensive agents or antiviral compounds.

Materials Science

In polymer chemistry, the compound’s aromaticity and substituents enable its use in synthesizing thermally stable resins or photoactive materials. Its electron-rich structure facilitates π-π stacking in supramolecular assemblies.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

-

H NMR (CDCl): δ 10.03 (s, 1H, CHO), 7.80–7.45 (m, 4H, Ar-H), 6.90–6.70 (m, 3H, Ar-H), 3.85 (s, 3H, OCH), 2.35 (s, 3H, CH).

Infrared (IR) Spectroscopy:

-

Strong absorption at 1705 cm (C=O stretch), 1250 cm (C-O-C ether).

Table 3: Chromatographic Parameters

| Technique | Column | Mobile Phase | Retention Time |

|---|---|---|---|

| HPLC | C18, 250 × 4.6 mm | Acetonitrile/HO (70:30) | 8.2 min |

Future Research Directions

Catalytic Applications

Exploring its role as a ligand in transition metal catalysis (e.g., palladium-catalyzed cross-couplings) could unlock new synthetic routes.

Green Chemistry

Developing solvent-free or microwave-assisted syntheses to improve sustainability and reduce reaction times .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume